molecular formula C24H17N5O2 B2509928 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 919857-57-1

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2509928
CAS No.: 919857-57-1
M. Wt: 407.433
InChI Key: DDSVPDBCQMJHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H17N5O2 and its molecular weight is 407.433. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism

Research has explored the pharmacokinetics and metabolism of compounds with structural similarities to the specified chemical, providing insights into how such compounds are absorbed, metabolized, and excreted in the human body. For example, studies on INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, show rapid absorption and excretion, with the parent compound being the predominant entity in circulation, indicating low metabolite burden. This suggests a potential for compounds with similar structures to have favorable pharmacokinetic profiles for therapeutic use (Shilling et al., 2010).

Antituberculosis Activity

Another area of application is the development of novel treatments for tuberculosis (TB). Studies on compounds like PNU-100480 demonstrate their safety, tolerability, and efficacy in early drug development stages for TB treatment, using biomarkers for safety and efficacy. Such research underscores the potential of structurally related compounds in treating infectious diseases and enhancing current treatment options (Wallis et al., 2010).

Neuroinflammation Imaging

The development of novel positron emission tomography (PET) ligands, such as 11C-DPA-713, for imaging translocator protein (TSPO) highlights another application area. TSPO is upregulated in activated microglia, serving as a neuroinflammation marker. This research provides a foundation for using structurally similar compounds to diagnose and monitor neuroinflammatory conditions, enhancing our understanding and treatment of neurological disorders (Endres et al., 2009).

Antiviral Activity

Compounds like GS-5806, discovered through optimization of structural analogs, have demonstrated potent antiviral effects against the respiratory syncytial virus (RSV) in clinical settings. This illustrates the potential of related chemical entities in developing effective treatments for viral infections, highlighting their significance in addressing global health challenges (Mackman et al., 2015).

Cancer Risk Assessment

Research on the presence of carcinogenic heterocyclic amines in the urine of individuals consuming cooked meats versus those receiving parenteral alimentation indicates the potential environmental exposure risks associated with structurally similar compounds. This area of study is crucial for assessing cancer risks and developing dietary guidelines to minimize exposure to carcinogenic substances (Ushiyama et al., 1991).

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O2/c30-23(19-13-11-18(12-14-19)17-7-3-1-4-8-17)27-28-16-25-22-21(24(28)31)15-26-29(22)20-9-5-2-6-10-20/h1-16H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSVPDBCQMJHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.